5-Fluoro-3-methyl-1H-indole-2-carbaldehyde
Overview
Description
5-Fluoro-3-methyl-1H-indole-2-carbaldehyde: is a fluorinated indole derivative with the molecular formula C10H8FNO. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound is particularly interesting due to the presence of both a fluorine atom and an aldehyde group, which can influence its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 5-fluoroindole.
Formylation: The indole is subjected to a formylation reaction to introduce the aldehyde group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-methyl-1H-indole-2-carbaldehyde: can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Major Products
Oxidation: 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid.
Reduction: 5-Fluoro-3-methyl-1H-indole-2-methanol.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-3-methyl-1H-indole-2-carbaldehyde: has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and oncological pathways.
Biological Studies: The compound is used in the study of enzyme interactions and receptor binding due to its indole scaffold, which is common in many biologically active molecules.
Material Science: It is utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde depends on its application:
Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity.
Electronic Properties: In material science, the compound’s electronic properties are influenced by the conjugated indole system and the electron-withdrawing fluorine atom, which can affect charge transport and emission characteristics.
Comparison with Similar Compounds
5-Fluoro-3-methyl-1H-indole-2-carbaldehyde: can be compared with other indole derivatives:
5-Fluoroindole-3-carboxaldehyde: Similar structure but lacks the methyl group at the 3-position, which can affect its reactivity and biological activity.
3-Methylindole-2-carboxaldehyde: Lacks the fluorine atom, which can influence its electronic properties and interactions with biological targets.
5-Methoxy-3-methyl-1H-indole-2-carbaldehyde: Contains a methoxy group instead of a fluorine atom, which can alter its chemical reactivity and biological effects.
Properties
IUPAC Name |
5-fluoro-3-methyl-1H-indole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-8-4-7(11)2-3-9(8)12-10(6)5-13/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXCNOLBLABFGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360640 | |
Record name | 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842972-09-2 | |
Record name | 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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